[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as IBZM, is a synthetic organic compound that belongs to the benzothiazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone”, also known as “2-benzoyl-4-(4-iodophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione”.
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and bacterial infections. Researchers are exploring its efficacy and safety profiles in preclinical studies .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can form complexes with metal ions. These complexes are studied for their structural properties and potential applications in catalysis and material science. The ability of the compound to coordinate with metals like cobalt and nickel has been documented, leading to the synthesis of novel coordination polymers .
Organic Synthesis
The compound is used as an intermediate in organic synthesis. Its reactivity, particularly the iodine substituent, allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. This application is crucial in the development of new synthetic pathways and the production of fine chemicals .
Material Science
In material science, this compound is investigated for its potential use in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This makes it useful in the production of advanced composites and coatings .
Biological Imaging
The iodine atom in the compound’s structure makes it suitable for use in biological imaging techniques, such as X-ray imaging and computed tomography (CT) scans. The compound can be used as a contrast agent, helping to improve the visibility of biological tissues and structures during imaging procedures .
Environmental Chemistry
Researchers are exploring the use of this compound in environmental chemistry, particularly in the detection and removal of pollutants. Its ability to form complexes with heavy metals can be utilized in the development of sensors and remediation technologies aimed at reducing environmental contamination .
Catalysis
The compound’s structure allows it to act as a catalyst or a catalyst precursor in various chemical reactions. Its application in catalysis research includes facilitating organic transformations and improving reaction efficiencies. This is particularly valuable in industrial processes where efficient catalysis is essential .
Medicinal Chemistry
In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its interactions with biological macromolecules are of interest in the design of new drugs. Researchers are investigating its binding affinities and mechanisms of action to develop novel therapeutic agents .
These applications highlight the versatility and importance of “4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” in various fields of scientific research.
properties
IUPAC Name |
[4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14INO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIVZVXEVNJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-iodophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.